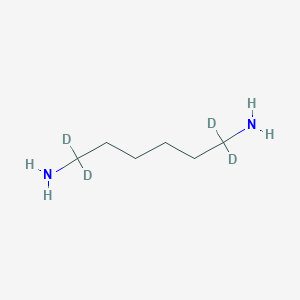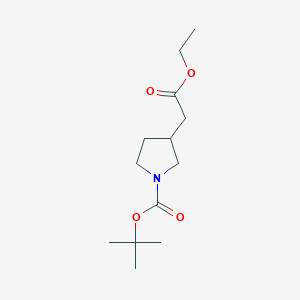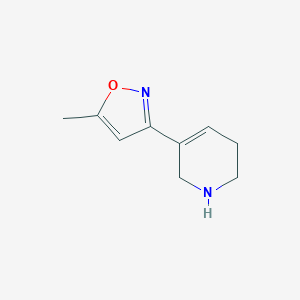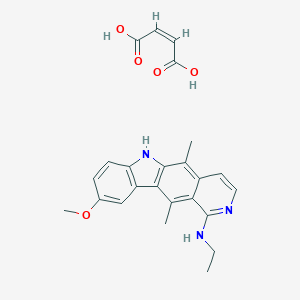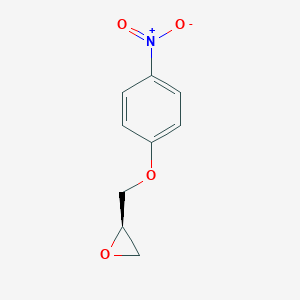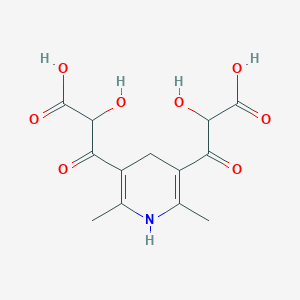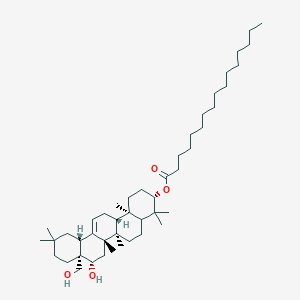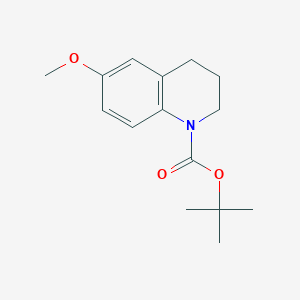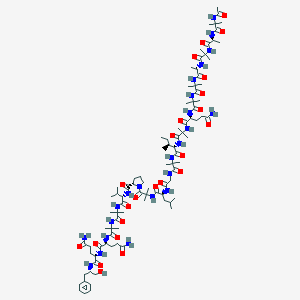
trichosporin B-VIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichosporin B-VIa is a natural product that has gained significant attention in recent years due to its potential applications in scientific research. It is a type of macrocyclic lactone that is produced by the fungus Trichosporon sp. This compound has been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of trichosporin B-VIa is not well understood. However, it is believed to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. This disruption leads to the leakage of intracellular contents, resulting in cell death.
Biochemical and Physiological Effects:
Trichosporin B-VIa has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been found to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of trichosporin B-VIa is its broad-spectrum activity against fungal and bacterial species. This makes it a potential candidate for the development of new antibiotics. However, the low yield of trichosporin B-VIa makes it challenging to use in large-scale experiments. Additionally, the mechanism of action of trichosporin B-VIa is not well understood, which makes it difficult to optimize its use in the lab.
Future Directions
There are several potential future directions for the research on trichosporin B-VIa. One of the most significant directions is the development of new antibiotics based on the structure of trichosporin B-VIa. Another potential direction is the optimization of the synthesis method to increase the yield of trichosporin B-VIa. Finally, further research is needed to understand the mechanism of action of trichosporin B-VIa, which could lead to the development of more effective treatments for fungal and bacterial infections.
Conclusion:
Trichosporin B-VIa is a natural product that has several potential applications in scientific research. Its broad-spectrum activity against fungal and bacterial species makes it a potential candidate for the development of new antibiotics. However, the low yield of trichosporin B-VIa and the limited understanding of its mechanism of action make it challenging to use in large-scale experiments. Further research is needed to optimize the synthesis method and understand the mechanism of action of trichosporin B-VIa.
Synthesis Methods
The synthesis of trichosporin B-VIa is a complex process that involves several steps. The first step is the isolation of the fungus Trichosporon sp. from its natural environment. The fungus is then cultured in a suitable medium, and the trichosporin B-VIa is extracted from the culture using various purification techniques. The yield of trichosporin B-VIa is relatively low, which makes the synthesis process challenging.
Scientific Research Applications
Trichosporin B-VIa has been found to have several potential applications in scientific research. One of the most significant applications is its use as an antifungal agent. It has been shown to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Trichosporin B-VIa has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
121689-10-9 |
|---|---|
Product Name |
trichosporin B-VIa |
Molecular Formula |
C92H153N23O24 |
Molecular Weight |
1965.3 g/mol |
InChI |
InChI=1S/C92H153N23O24/c1-28-49(6)65(105-80(136)87(16,17)109-70(126)57(38-41-62(95)120)103-79(135)89(20,21)113-81(137)90(22,23)108-67(123)51(8)98-77(133)86(14,15)107-66(122)50(7)97-76(132)85(12,13)106-52(9)117)74(130)112-84(10,11)75(131)96-45-63(121)100-58(43-47(2)3)71(127)110-92(26,27)83(139)115-42-32-35-59(115)72(128)104-64(48(4)5)73(129)111-91(24,25)82(138)114-88(18,19)78(134)102-56(37-40-61(94)119)69(125)101-55(36-39-60(93)118)68(124)99-54(46-116)44-53-33-30-29-31-34-53/h29-31,33-34,47-51,54-59,64-65,116H,28,32,35-46H2,1-27H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,131)(H,97,132)(H,98,133)(H,99,124)(H,100,121)(H,101,125)(H,102,134)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,122)(H,108,123)(H,109,126)(H,110,127)(H,111,129)(H,112,130)(H,113,137)(H,114,138)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI Key |
LGYRMGIEJWRUTA-HGRJAQSUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
synonyms |
trichosporin B-VIa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





